![molecular formula C9H13N3O3S B1399150 6-Morpholinopyridine-3-sulfonamide CAS No. 90648-77-4](/img/structure/B1399150.png)
6-Morpholinopyridine-3-sulfonamide
Overview
Description
Scientific Research Applications
Synthesis of Other Organosulfur Compounds
Sulfonimidates, which are closely related to sulfonamides, have been used as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .
Alkyl Transfer Reagents
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . This is due to the lability of sulfonimidates under acidic conditions .
Chiral Templates in Asymmetric Syntheses
The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses . This is an important application in the field of organic chemistry .
Building Blocks for Alternative Sulfur (VI) Compounds
Sulfonimidates have been used as building blocks to access alternative sulfur (VI) compounds . This is due to their unique structure and reactivity .
Environmental Monitoring
Sulfonamides have been used in environmental monitoring studies. For example, a study was conducted to determine the occurrence of eight sulfonamides in environmental soil samples collected from urbanized regions .
Sensing Applications
A novel, molecularly imprinted, upconversion fluorescence probe (UCNP@MIFP) for sulfonamide sensing was fabricated . This indicates the potential use of sulfonamides in the development of sensing technologies .
Future Directions
While specific future directions for 6-Morpholinopyridine-3-sulfonamide are not mentioned in the search results, there are ongoing research developments in the field of drug delivery systems for the treatment of cancer . These developments could potentially influence future research directions for 6-Morpholinopyridine-3-sulfonamide and similar compounds.
Mechanism of Action
Target of Action
6-Morpholinopyridine-3-sulfonamide is a sulfonamide derivative. Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthetase, which is involved in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria, making it a crucial target for antibacterial drugs .
Mode of Action
Sulfonamides, including 6-Morpholinopyridine-3-sulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the dihydropteroate synthetase, they prevent PABA from being incorporated into the folic acid molecule, thereby inhibiting the synthesis of folic acid . This inhibition disrupts DNA synthesis, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by 6-Morpholinopyridine-3-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this inhibition is a disruption in DNA synthesis, which is crucial for bacterial growth and replication .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability, are distributed widely in the body, metabolized in the liver, and excreted in the urine . The ADME properties of this specific compound would need further investigation.
Result of Action
The primary result of the action of 6-Morpholinopyridine-3-sulfonamide is the inhibition of bacterial growth and replication. By disrupting the synthesis of folic acid, an essential component for DNA synthesis, this compound effectively halts the proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Morpholinopyridine-3-sulfonamide. For instance, the presence of other antibiotics and the pH of the environment can affect the activity of this compound . Additionally, the presence of antibiotic resistance genes in the environment can potentially reduce the efficacy of this compound
properties
IUPAC Name |
6-morpholin-4-ylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c10-16(13,14)8-1-2-9(11-7-8)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNHBHJOYIDPAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720782 | |
Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholinopyridine-3-sulfonamide | |
CAS RN |
90648-77-4 | |
Record name | 6-(Morpholin-4-yl)pyridine-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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